5-溴-2-甲氧基噁唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

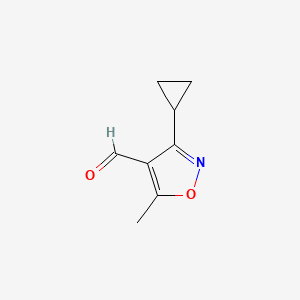

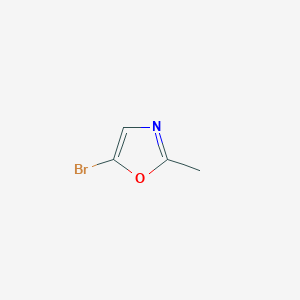

5-Bromo-2-methyloxazole (5-Br-2-Mox) is an organic compound that belongs to the family of oxazoles, a group of five-membered heterocyclic compounds composed of four carbon atoms and one nitrogen atom. 5-Br-2-Mox is an important compound in the organic synthesis of other compounds, and has been widely studied for its potential applications in scientific research.

科学研究应用

金催化的恶唑合成和抗增殖活性

通过金催化的炔烃氧化合成的5-溴-2-甲基恶唑衍生物对各种癌细胞系(如MCF-7(人乳腺癌)、A549(人肺癌)和Hela(人宫颈癌)细胞)表现出很强的抗增殖活性。特别是化合物1b、1c和1d对MCF-7细胞系表现出显著的抑制活性(Wu et al., 2013)。

微波辐射在恶唑衍生物改性中的应用

与5-溴-2-甲基恶唑相关的2-氨基-4-苯基噻唑衍生物的研究突出了其广泛的生物活性,如退烧和抗氧化特性。微波辐射下这些衍生物的合成已被探索,以克服传统方法中反应时间长的挑战(Khrustalev, 2009)。

作为选择性环氧合酶-1抑制剂的二芳基异恶唑

在专注于提高COX-1选择性和抗血小板功效的研究中,已经设计了一系列3,4-二芳基异恶唑,包括5-甲基和5-溴衍生物。这些化合物对血小板聚集和COX-1活性表现出有效的抑制作用,提供了潜在的治疗应用(Vitale et al., 2013)。

用于药物应用的对映选择性合成

2-[1-[(叔丁氧羰基)氨基]乙基]-4-甲基恶唑-5-羧酸甲酯的对映选择性合成证明了5-溴-2-甲基恶唑衍生物在药物应用中的潜力。这个过程涉及钯催化的酰胺偶联,突出了该化合物在巨环唑肽开发中的相关性(Magata et al., 2017)。

虹吸恶唑的合成

使用4-羧乙氧基-5-甲基-2-(苯磺酰基)甲基恶唑(5-溴-2-甲基恶唑的衍生物)合成虹吸恶唑A和B,突出了其在创建复杂恶唑中的应用。该合成展示了在开发具有潜在生物活性的独特天然产物中的应用(Zhang et al., 2009)。

作用机制

Target of Action

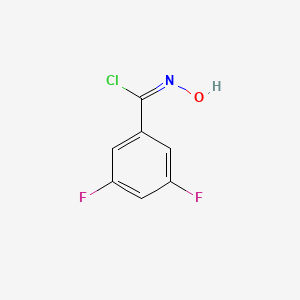

5-Bromo-2-methyloxazole, also known as 5-bromo-2-methyl-1,3-oxazole, is a heterocyclic compound . Heterocyclic compounds containing the oxazole ring have received significant consideration as they perform like a link between life sciences and chemical sciences . They readily bind with biological systems such as various enzymes and receptors via numerous non-covalent interactions . .

Mode of Action

It’s mentioned that 5-bromo-2-methyloxazole may be useful in the preparation of pyrazolopyrimidines as tyk2 inhibitors . TYK2 is a member of the Janus kinase (JAK) family of tyrosine kinases involved in cytokine receptor signaling. Inhibiting TYK2 can disrupt this signaling pathway, which may have therapeutic effects in certain diseases.

Biochemical Pathways

Oxazole derivatives have been reported to have a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties . These suggest that 5-Bromo-2-methyloxazole might interact with multiple biochemical pathways.

Result of Action

Given its potential role as a tyk2 inhibitor , it may interfere with cytokine signaling pathways, potentially leading to therapeutic effects in diseases where these pathways are implicated.

生化分析

Molecular Mechanism

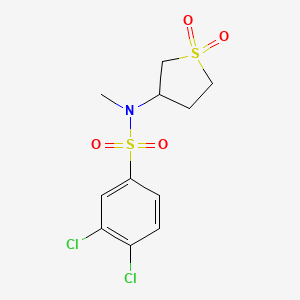

Oxazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of 5-Bromo-2-methyloxazole in laboratory settings. The stability, degradation, and long-term effects on cellular function of similar oxazole compounds have been studied .

Dosage Effects in Animal Models

The effects of 5-Bromo-2-methyloxazole at different dosages in animal models have not been reported. It is common practice in pharmacological studies to observe for threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The specific metabolic pathways involving 5-Bromo-2-methyloxazole are not currently known. Oxazole derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of similar compounds often involve interactions with transporters or binding proteins, and can influence the compound’s localization or accumulation .

Subcellular Localization

The subcellular localization of a compound can influence its activity or function, and may be directed by targeting signals or post-translational modifications .

属性

IUPAC Name |

5-bromo-2-methyl-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNO/c1-3-6-2-4(5)7-3/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEVVMJUKNUZQGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(O1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1391740-17-2 |

Source

|

| Record name | 5-bromo-2-methyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-((9-(3-methoxypropyl)-2-methyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2793556.png)

![Ethyl 2-butyramidobenzo[d]thiazole-6-carboxylate](/img/structure/B2793562.png)

![2-[[5-(benzenesulfonyl)-4-oxo-1,3-diazinan-2-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2793564.png)

![1-(3,4-Dimethoxyphenyl)-2-((5-ethylthiophen-2-yl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2793569.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-bromobenzamide](/img/structure/B2793572.png)

![6-Methyl-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2793576.png)

![N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]benzamide](/img/structure/B2793577.png)